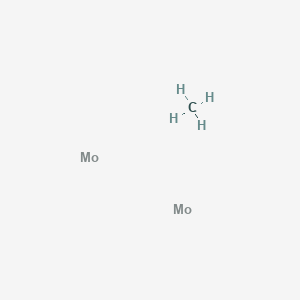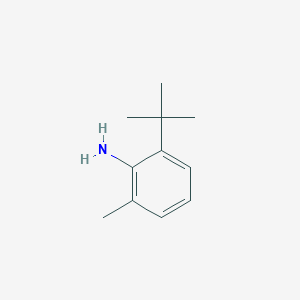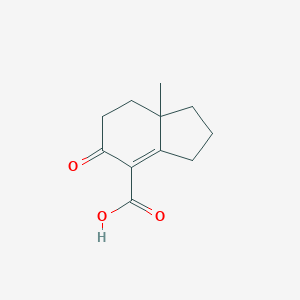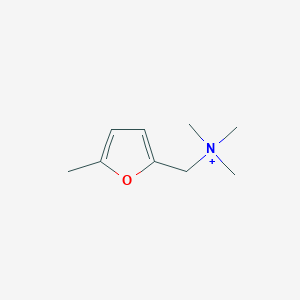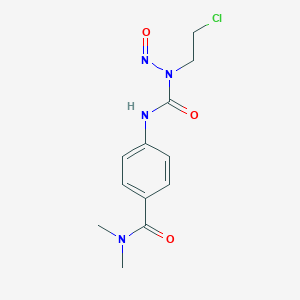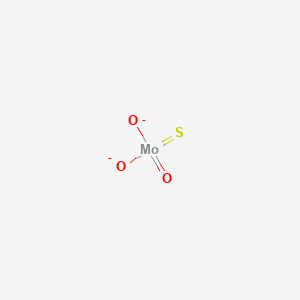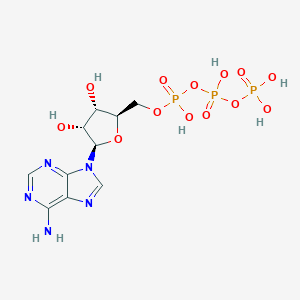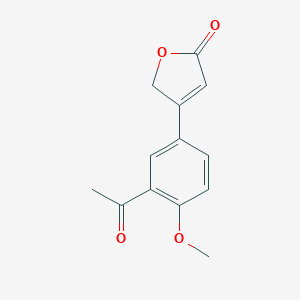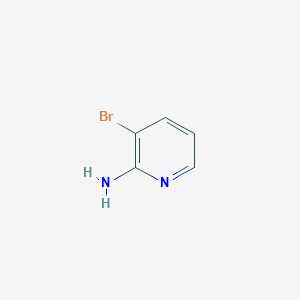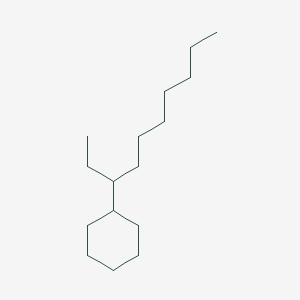
Ethyl methyl sulphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methyl sulphite (EMS) is a chemical compound that is commonly used as a mutagenic agent in genetic research. It is a clear, colorless liquid with a pungent odor and is commonly used in laboratory settings. EMS is a highly reactive compound that can cause damage to DNA, leading to mutations in organisms. The purpose of
Wirkmechanismus
Ethyl methyl sulphite is a highly reactive compound that can cause damage to DNA. It works by adding an ethyl group to the guanine base of DNA, which can lead to base-pairing errors during DNA replication. This can result in mutations in the DNA sequence, leading to changes in the phenotype of an organism.
Biochemische Und Physiologische Effekte
Ethyl methyl sulphite has been shown to cause a variety of biochemical and physiological effects in organisms. It has been shown to cause DNA damage, as well as to induce apoptosis (programmed cell death) in cells. Ethyl methyl sulphite has also been shown to affect the expression of certain genes, leading to changes in the phenotype of an organism.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl methyl sulphite is a powerful tool for inducing mutations in organisms, making it an essential tool for genetic research. It is also relatively easy to use and is readily available. However, Ethyl methyl sulphite has some limitations for lab experiments. It can be toxic to cells at high concentrations, and it can also cause mutations in unintended regions of the genome. Additionally, Ethyl methyl sulphite can be difficult to use in certain organisms, such as those with thick cell walls.
Zukünftige Richtungen
There are many possible future directions for research involving Ethyl methyl sulphite. One area of research is the development of new methods for using Ethyl methyl sulphite to induce mutations in organisms. Another area of research is the study of the effects of Ethyl methyl sulphite on different types of cells and organisms. Additionally, researchers may investigate the use of Ethyl methyl sulphite in combination with other mutagenic agents to create new varieties of plants or animals with desirable traits. Finally, researchers may explore the potential use of Ethyl methyl sulphite in gene therapy, where it could be used to induce targeted mutations in specific genes.
Synthesemethoden
Ethyl methyl sulphite is synthesized through the reaction of ethyl alcohol and methyl sulfate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is then purified through distillation to obtain pure Ethyl methyl sulphite.
Wissenschaftliche Forschungsanwendungen
Ethyl methyl sulphite is commonly used in genetic research to induce mutations in organisms. It is used to study the effects of mutations on the phenotype of an organism, as well as to identify genes that are responsible for certain traits. Ethyl methyl sulphite is also used in plant breeding to create new varieties of plants with desirable traits.
Eigenschaften
CAS-Nummer |
10315-59-0 |
|---|---|
Produktname |
Ethyl methyl sulphite |
Molekularformel |
C3H8O3S |
Molekulargewicht |
124.16 g/mol |
IUPAC-Name |
ethyl methyl sulfite |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(4)5-2/h3H2,1-2H3 |
InChI-Schlüssel |
FMQCKJHUYDYTMA-UHFFFAOYSA-N |
SMILES |
CCOS(=O)OC |
Kanonische SMILES |
CCOS(=O)OC |
Andere CAS-Nummern |
10315-59-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



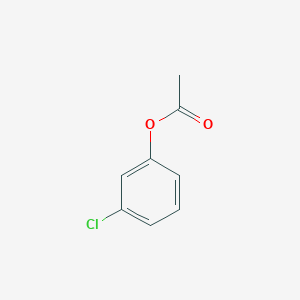
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
